molecular formula C10H15N3OS3 B5380688 N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide

Cat. No. B5380688
M. Wt: 289.4 g/mol
InChI Key: ABGZSKKTCSNDMT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of compounds that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide are diverse and depend on the specific application. In medicine, it has been shown to reduce inflammation, pain, and fever. It has also been found to improve cognitive function in animal models of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of weeds by interfering with their ability to produce essential proteins. In materials science, it has been used as a precursor for the synthesis of materials with unique optical and electronic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide in lab experiments is its versatility. It can be used for a wide range of applications, including medicine, agriculture, and materials science. Additionally, it is relatively easy to synthesize and has a low toxicity profile. However, one of the main limitations is its cost, as it can be expensive to produce in large quantities.

Future Directions

There are several future directions for the research and development of N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide. In medicine, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative disorders. In agriculture, there is a need for the development of more effective and environmentally friendly herbicides. In materials science, there is a growing interest in the development of materials with unique optical and electronic properties for use in various applications, such as solar cells and electronic devices.

Synthesis Methods

The synthesis of N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide involves the reaction of 3-(methylthio)-1,2,4-thiadiazole-5-carbonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then treated with thioacetic acid to obtain N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide.

Scientific Research Applications

N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, it has been found to exhibit herbicidal activity against various weed species. In materials science, it has been used as a precursor for the synthesis of novel materials with unique optical and electronic properties.

properties

IUPAC Name

N-cyclopentyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS3/c1-15-9-12-10(17-13-9)16-6-8(14)11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGZSKKTCSNDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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